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Compound of Interest

Compound Name: ZD7288

Cat. No.: B1198481 Get Quote

Introduction
ZD7288, chemically identified as 4-(N-Ethyl-N-phenylamino)-1,2-dimethyl-6-

(methylamino)pyrimidinium chloride, is a crucial pharmacological tool in the study of cellular

excitability. First described in the early 1990s, its primary mechanism of action is the blockade

of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which are

responsible for the pacemaker "funny" current (If) in cardiac cells and the analogous Ih current

in neurons. This technical guide provides an in-depth overview of the discovery, mechanism of

action, and initial characterization of ZD7288, tailored for researchers, scientists, and drug

development professionals.

Chemical and Physical Properties

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1198481?utm_src=pdf-interest
https://www.benchchem.com/product/b1198481?utm_src=pdf-body
https://www.benchchem.com/product/b1198481?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1198481?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value

Chemical Name
4-Ethylphenylamino-1,2-dimethyl-6-

methylaminopyrimidinium chloride

Alternative Names ICI D7288

Molecular Formula C15H21ClN4

Molecular Weight 292.81 g/mol

CAS Number 133059-99-1

Solubility Soluble in water and DMSO up to 100 mM

Storage Desiccate at +4°C

Mechanism of Action
ZD7288 exerts its effects primarily by blocking HCN channels. The blockade is not simple; it is

voltage-dependent and exhibits use-dependency, suggesting a complex interaction with the

channel's conformational states. Seminal work by Harris and Constanti (1995) proposed that

ZD7288, a quaternary cation, acts from the intracellular side of the membrane. It is believed to

be lipophilic enough to cross the cell membrane and block the HCN channel pore from within.

[1] The blockade is more effective when the channel is in a closed state and can be relieved by

strong hyperpolarization.[1][2]
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Proposed mechanism of ZD7288 action on HCN channels.

Quantitative Data: Potency and Selectivity
ZD7288 is a potent blocker of HCN channels, though its selectivity has been a subject of

investigation. The following tables summarize key quantitative data from initial characterization

studies.

Table 1: IC50 Values for HCN Channel Subtypes
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HCN Subtype IC50 (µM) Cell Type Reference

Native If ~10-15
Guinea-pig sinoatrial

node cells
BoSmith et al. (1993)

Native Ih ~2
Guinea-pig substantia

nigra neurons

Harris & Constanti

(1995)[1]

hHCN1

Not significantly

different from other

subtypes

HEK293 cells Stieber et al. (2003)[3]

hHCN2

Not significantly

different from other

subtypes

HEK293 cells Stieber et al. (2003)[3]

hHCN3

Not significantly

different from other

subtypes

HEK293 cells Stieber et al. (2003)[3]

hHCN4

Not significantly

different from other

subtypes

HEK293 cells Stieber et al. (2003)[3]

Table 2: Off-Target Effects of ZD7288
Target IC50 (µM) Cell Type Reference

Na+ Channels 1.17
Dorsal root ganglion

neurons
Wu et al. (2012)[4]

T-type Ca2+ Channels >100
Rat hippocampal

pyramidal cells

Sánchez-Alonso et al.

(2008)[4]

Experimental Protocols
Detailed methodologies are crucial for replicating and building upon initial findings. The

following sections outline the key experimental protocols used in the characterization of

ZD7288.
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Whole-Cell Patch-Clamp Electrophysiology
This technique was fundamental in the initial characterization of ZD7288's effect on If/Ih

currents.

1. Cell Preparation:

Native Cells: Sinoatrial node cells from guinea pigs were enzymatically dissociated.

Substantia nigra neurons were obtained from guinea pig brain slices.[1]

Heterologous Expression: Human Embryonic Kidney (HEK293) cells were transfected with

plasmids containing the cDNA for specific human HCN channel subtypes (hHCN1, hHCN2,

hHCN3, hHCN4).[3][5][6][7][8][9]

2. Recording Solutions:

Extracellular (Bath) Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 5 HEPES, 5.5

Glucose (pH adjusted to 7.4 with NaOH).

Intracellular (Pipette) Solution (in mM): 130 K-Aspartate, 10 NaCl, 2 MgCl2, 1 CaCl2, 10

HEPES, 10 EGTA, 5 Mg-ATP, 0.1 Na-GTP (pH adjusted to 7.2 with KOH).

3. Voltage-Clamp Protocol:

Cells were held at a holding potential of -40 mV or -50 mV.

Hyperpolarizing voltage steps (e.g., from -60 mV to -120 mV in 10 mV increments) were

applied to activate the Ih current.

ZD7288 was applied via perfusion of the extracellular solution.
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Workflow for electrophysiological characterization of ZD7288.

Immunohistochemistry for Neuronal Activation
To assess the physiological consequences of HCN channel blockade in the central nervous

system, immunohistochemistry for the immediate early gene c-Fos, a marker of neuronal

activation, was employed.

1. Animal Treatment:

Animals (e.g., least shrews) were administered ZD7288 (e.g., 1 mg/kg, i.p.) or a vehicle

control.[10][11]

2. Tissue Preparation:

Ninety minutes post-injection, animals were euthanized and transcardially perfused with

saline followed by 4% paraformaldehyde.

Brains were extracted, post-fixed, and cryoprotected in sucrose solution.

Coronal sections (e.g., 30 µm) were cut using a cryostat.

3. Staining Protocol:

Sections were washed in phosphate-buffered saline (PBS).

Permeabilization and blocking were performed using a solution containing Triton X-100 and

normal serum (e.g., goat serum).[12][13]

Sections were incubated with a primary antibody against c-Fos (e.g., rabbit anti-c-Fos)

overnight at 4°C.[12][14]

After washing, sections were incubated with a fluorescently labeled secondary antibody

(e.g., Alexa Fluor 488 goat anti-rabbit).

For co-localization studies, another primary antibody (e.g., mouse anti-NeuN for neurons or

anti-TPH2 for serotonergic neurons) and a corresponding secondary antibody were used.
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[10][15]

4. Imaging and Analysis:

Stained sections were mounted on slides with a mounting medium containing DAPI for

nuclear counterstaining.

Images were acquired using a fluorescence microscope.

The number of c-Fos positive cells in specific brain regions was quantified.[10][11]
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Workflow for c-Fos immunohistochemistry to assess neuronal activation.
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Conclusion
The discovery and initial characterization of ZD7288 provided a pivotal tool for dissecting the

physiological roles of HCN channels in both cardiac and neuronal systems. Its potent, voltage-

dependent blocking action, coupled with an intracellular site of action, has facilitated numerous

studies on pacemaking, neuronal excitability, and synaptic plasticity. While subsequent

research has highlighted the need for caution regarding its selectivity, particularly at higher

concentrations, ZD7288 remains an indispensable compound in the pharmacologist's toolkit for

investigating hyperpolarization-activated currents. This guide serves as a comprehensive

resource for understanding the foundational work on this important molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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